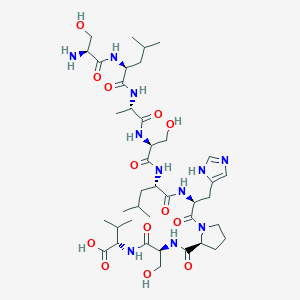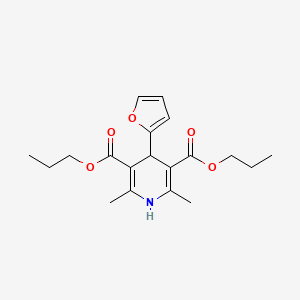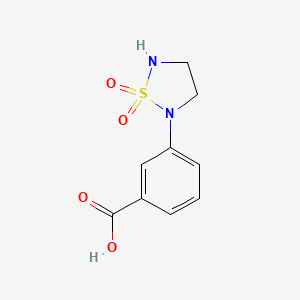
3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid is a heterocyclic compound that contains a thiadiazolidine ring fused with a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with thiadiazolidine precursors under controlled conditions. One common method involves the use of benzoic acid and 1,2,5-thiadiazolidine-3-one 1,1-dioxide in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazolidine derivatives, while substitution reactions can produce various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: A related compound with similar structural features.
Benzoic acid derivatives: Compounds with a benzoic acid moiety that may have different substituents.
Uniqueness
3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid is unique due to its combination of a thiadiazolidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O4S |
|---|---|
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C9H10N2O4S/c12-9(13)7-2-1-3-8(6-7)11-5-4-10-16(11,14)15/h1-3,6,10H,4-5H2,(H,12,13) |
Clave InChI |
LFIXTNXCEDWYDP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)(=O)N1)C2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


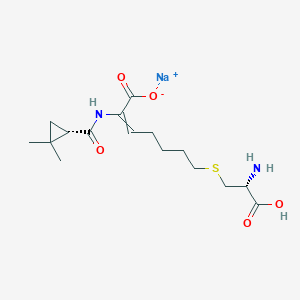


![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
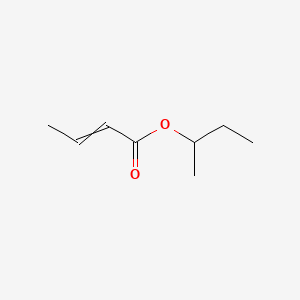
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)




methanone](/img/structure/B12517827.png)
